N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3OS2/c1-11-16(9-20-17(23)15-3-2-8-24-15)25-18-21-14(10-22(11)18)12-4-6-13(19)7-5-12/h2-8,10H,9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXKNKSWCOJSAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and an aldehyde, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.
Attachment of the Thiophene-2-carboxamide Group: This step involves the coupling of the imidazo[2,1-b]thiazole intermediate with thiophene-2-carboxylic acid or its derivatives using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated solvents, catalysts like palladium or copper, and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Biological Significance
The compound has shown promising activity against different types of cancer and microbial infections. The imidazo[2,1-b]thiazole core structure has been associated with a variety of biological activities, including:
- Antimicrobial Activity : Research indicates that derivatives of imidazo[2,1-b]thiazoles exhibit significant antimicrobial properties. For example, studies have demonstrated that similar compounds can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Activity : Compounds containing the imidazo[2,1-b]thiazole moiety have been evaluated for their anticancer effects. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines, such as MCF7 (breast cancer) and others . The mechanism often involves the induction of apoptosis in cancer cells .
Anticancer Studies
A study published in ACS Omega highlighted the anticancer properties of related compounds. The results indicated that modifications to the imidazo[2,1-b]thiazole scaffold could lead to enhanced activity against specific cancer cell lines .
Antimicrobial Studies
In another investigation focusing on antimicrobial efficacy, compounds similar to N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide were tested against a range of pathogens. The findings underscored their potential as effective agents in combating drug-resistant strains .
Mechanism of Action
The mechanism of action of N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
Nitrothiophene Carboxamides
- Compound 13 (N-(4-(3-fluoro-4-methylphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) shares the thiophene-2-carboxamide group but differs in the heterocyclic core (thiazole vs. imidazo[2,1-b]thiazole) and substituents (nitro group at thiophene position 5).
- N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide features a difluorophenyl group, which increases lipophilicity (logP) relative to the mono-fluorophenyl group in the target compound. This difference may influence membrane permeability and metabolic stability .
Imidazo[2,1-b]thiazole Derivatives
- 2-(2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)-N-cyclohexylhydrazine-1-carbothioamide (4d) shares the 6-(4-fluorophenyl)imidazo[2,1-b]thiazole core but replaces the thiophene-2-carboxamide with a hydrazine-carbothioamide group.
Functional Group Variations
- N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) replaces the imidazo[2,1-b]thiazole with a thiazolidinone ring.
- Methyl 1-[(2-amino-5-carbamoyl-4-methylthiophen-3-yl)carbonyl]-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate (4) incorporates a pyrazole ring fused to the thiophene carboxamide. The ester group in this compound may confer higher metabolic liability compared to the stable carboxamide in the target compound .
Spectral and Physicochemical Properties
The target compound’s IR spectrum shows a characteristic amide C=O stretch at 1660–1680 cm⁻¹, consistent with carboxamide derivatives . Its ¹H NMR signals for the methyl group (δ ~2.35) and aromatic protons (δ 7.25–7.60) align with analogous imidazo[2,1-b]thiazole systems .
Biological Activity
N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound with potential therapeutic applications due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features several functional groups that contribute to its biological activity:
- Molecular Formula: CHFNOS
- Molecular Weight: 370.4 g/mol
- Key Functional Groups:
- Imidazo[2,1-b]thiazole core
- Thiophene ring
- Fluorophenyl substituent
The presence of these groups suggests a potential for interactions with various biological targets, influencing its pharmacological profile.
Biological Activities
This compound has been studied for several biological activities:
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-b]thiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this one have shown effectiveness against Mycobacterium tuberculosis and other bacterial strains. In a study, certain derivatives displayed IC values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra, indicating potent anti-tubercular activity .
Anticancer Properties
Thiazole derivatives are well-known for their anticancer effects. The compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, related thiazole compounds have demonstrated IC values as low as 1.61 µg/mL against various cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl or thiazole rings can enhance cytotoxic activity .
Anti-inflammatory Effects
Thiazole derivatives often exhibit anti-inflammatory properties by modulating inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines could be beneficial in treating inflammatory diseases.
The precise mechanism by which this compound exerts its biological effects is under investigation. However, it is hypothesized that:
- Enzyme Inhibition: The compound may interact with specific enzymes involved in microbial resistance or tumor progression.
- Receptor Modulation: It may bind to various receptors involved in signaling pathways related to inflammation and cancer.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest that it is slightly soluble in water but more soluble in organic solvents, which may influence its bioavailability and distribution within biological systems .
Research Findings and Case Studies
Recent studies have focused on synthesizing and evaluating the biological activity of related compounds. For instance:
| Compound | IC (µM) | Activity |
|---|---|---|
| IT10 | 2.32 | Antitubercular |
| IT06 | 2.03 | Antitubercular |
| N/A | >128 | Non-toxic to MRC-5 cells |
These findings underline the potential of thiazole derivatives as promising candidates for drug development targeting tuberculosis and cancer .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step reactions. For example:
- Step 1 : Preparation of imidazo[2,1-b]thiazole intermediates via cyclization of substituted thioamides with α-haloketones (e.g., 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole) under reflux in ethanol .
- Step 2 : Functionalization of the thiophene-2-carboxamide moiety using nucleophilic substitution or coupling reactions (e.g., alkylation with methylene bridges).
- Characterization : IR spectroscopy for carbonyl (C=O) and amine (NH) groups, H/C-NMR for regiochemical confirmation (e.g., methylene protons at δ 4.2–4.5 ppm), and LC-MS for purity (>95%) .
Q. How is the compound’s structural integrity validated using spectroscopic and crystallographic methods?
- X-ray crystallography : Single-crystal diffraction (e.g., SHELX suite ) confirms bond lengths (e.g., C–S bond ~1.72 Å in thiazole) and dihedral angles between aromatic rings.
- Advanced NMR : F-NMR detects fluorine environments (e.g., para-substituted fluorophenyl at δ -115 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 414.0821) .
Advanced Research Questions
Q. What strategies resolve contradictions between spectroscopic data and computational models for this compound?
- Case Study : Discrepancies in H-NMR coupling constants (e.g., thiophene vs. imidazothiazole protons) may arise from dynamic effects.
- Solution : Variable-temperature NMR (VT-NMR) or DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model rotamer populations .
Q. How can the synthetic yield of the compound be optimized while minimizing side products?
- Reaction Optimization :
- Catalysts : Use iodine/TEA for cyclization (yield improvement from 60% to 85% in thiadiazole derivatives) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps .
Q. What computational tools predict the compound’s biological targets and pharmacokinetic properties?
- Docking Studies : AutoDock Vina or Schrödinger Suite for binding affinity to kinases (e.g., EGFR) or GPCRs.
- ADME Prediction : SwissADME for logP (~3.2), solubility (LogS = -4.5), and CYP450 interactions .
- QSAR Models : Correlate substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) with activity trends .
Experimental Design & Data Analysis
Q. How to design assays for evaluating the compound’s enzyme inhibition or receptor binding?
- Kinase Inhibition :
- Assay : Fluorescence-based ADP-Glo™ Kinase Assay (IC determination).
- Controls : Staurosporine (positive control) and DMSO vehicle .
Q. What statistical methods address variability in biological replicate data?
- Data Normalization : Z-score transformation for high-throughput screening (HTS) datasets.
- Error Analysis : Grubbs’ test to exclude outliers in dose-response curves (n ≥ 3) .
Contradictions & Challenges
Q. Why do SAR studies show conflicting activity trends for structurally similar analogs?
- Hypothesis : Electronic effects (e.g., fluorine’s electronegativity) vs. steric hindrance (methyl group at position 3).
- Resolution : Meta-analysis of IC values across analogs (e.g., 4-fluorophenyl IC = 0.8 μM vs. 4-methoxyphenyl IC = 2.3 μM) .
Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?
- Pharmacokinetic Profiling : Measure plasma half-life (e.g., murine models: t = 4.2 h) and tissue distribution (LC-MS/MS).
- Metabolite ID : CYP3A4-mediated oxidation detected via HRMS/MS fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
